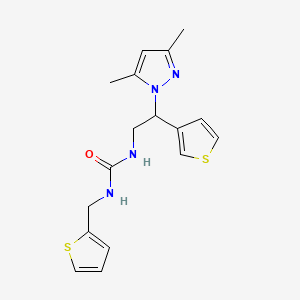

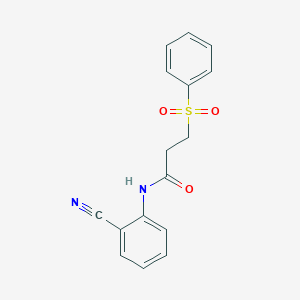

![molecular formula C19H20ClN3O3S B2457131 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chlorobenzenesulfonamide CAS No. 1797852-47-1](/img/structure/B2457131.png)

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chlorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

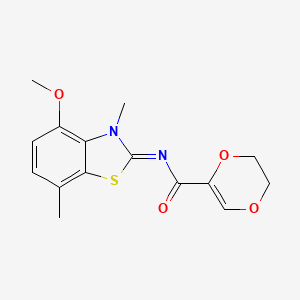

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chlorobenzenesulfonamide, also known as BOP-Cl, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BOP-Cl is a sulfonamide-based coupling reagent that is widely used in organic synthesis for the formation of peptide bonds.

Applications De Recherche Scientifique

Synthesis of Imidazoles

The compound has been investigated for its role in synthesizing imidazoles. Researchers have developed a new synthetic pathway to four substituted imidazoles using readily available 2-((4-aryl(thienyl)-5H-1,2,3-dithiazol-5-ylidene)amino)phenols. Benzo[d]oxazol-2-yl(aryl(thienyl))methanimines serve as key intermediates in this synthesis .

Biological Activities

a. Anxiolytic Properties: Benzo[d]imidazo[2,1-b]thiazoles, structurally related to our compound, exhibit potent non-sedative anxiolytic effects .

b. Anticancer Potential: The compound has shown promise as a powerful anticancer agent .

c. PET Imaging Probe for Alzheimer’s Disease: Researchers have explored its use as a PET imaging probe for detecting β-amyloid plaques in the brains of Alzheimer’s patients .

d. Kinase Inhibition: It has been investigated as a kinase inhibitor, potentially useful in treating various diseases .

e. Antimicrobial Activity: The compound also exhibits antimicrobial properties .

f. Treatment of Nerve Function Loss: Benzo[d]oxazole derivatives, similar to our compound, have been used to treat interval loss of nerve function .

Computational Studies and Molecular Docking

The antibacterial activity of this compound has prompted molecular docking studies to understand its interactions with proteins .

Other Potential Applications

While not directly reported for our compound, it’s worth exploring its potential in related fields such as materials science, organic electronics, and spintronics .

Mécanisme D'action

Target of Action

The primary targets of this compound are G-protein-coupled receptor kinase-2 (GRK-2) and -5 (GRK-5) . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .

Mode of Action

The compound interacts with its targets, GRK-2 and GRK-5, by inhibiting their activity . This inhibition is achieved through the structural modification of parent benzoxazole scaffolds by introducing substituents on phenyl .

Biochemical Pathways

The inhibition of GRK-2 and GRK-5 affects the downstream signaling pathways of G-protein-coupled receptors (GPCRs). These pathways play crucial roles in various physiological processes, including heart rate regulation and immune response .

Result of Action

The inhibition of GRK-2 and GRK-5 by this compound can potentially alter the physiological processes regulated by GPCRs. This includes potential therapeutic effects in the treatment of cardiovascular diseases .

Propriétés

IUPAC Name |

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-2-chlorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O3S/c20-15-5-1-4-8-18(15)27(24,25)21-13-14-9-11-23(12-10-14)19-22-16-6-2-3-7-17(16)26-19/h1-8,14,21H,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVPVHYVKLWCFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Cl)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2457052.png)

![2,5-Dichlorophenyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2457061.png)

![5-bromo-3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2457066.png)

![4-(4-Bromo-phenyl)-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2457070.png)